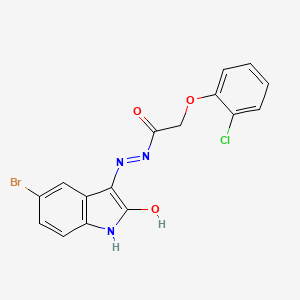![molecular formula C9H8ClN3O B2925263 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 885953-64-0](/img/structure/B2925263.png)
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound that belongs to the class of 1,2,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, a study by Luczynski and Kudelko discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity. Based on these techniques, these compounds could be used in the future in medicine and agriculture .Molecular Structure Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives have been explored in various studies . For instance, it has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .科学的研究の応用
Antimicrobial Properties
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine and its derivatives have demonstrated significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Compounds like these have shown potency against microorganisms such as Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020).
Synthesis and Characterization
The compound and its variations have been the subject of various synthesis and characterization studies. These studies involve the development of efficient synthesis methods and the detailed spectroscopic characterization of the compounds, including techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga et al., 2018).
Anticancer Activity
There is research indicating the potential anticancer activity of this compound derivatives. Certain derivatives have been synthesized and tested against cancer cell lines, including the MCF-7 breast carcinoma cell line. Some compounds have shown potent cytotoxicity, suggesting their potential as anticancer agents (Mahanthesha et al., 2021).
Cytotoxic Agents
The compound's derivatives have also been investigated for their cytotoxic properties against various cancer cell lines. Some synthesized derivatives have shown comparable or even better cytotoxic activity against specific cell lines compared to reference drugs like doxorubicin, indicating their potential as novel cytotoxic agents (Ramazani et al., 2014).
将来の方向性
The future directions for the research and development of 1,3,4-oxadiazole derivatives are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
作用機序
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been known to interact with a wide range of targets depending on their specific structure .
Mode of Action
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets would depend on the exact nature of these targets.
Biochemical Pathways
Oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Oxadiazole derivatives have shown a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Action Environment
The stability and efficacy of oxadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFKHRKUSNPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

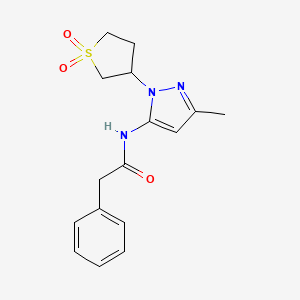
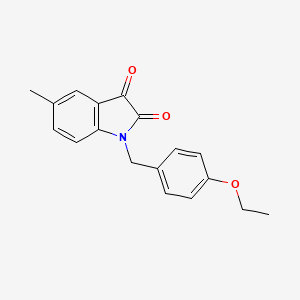

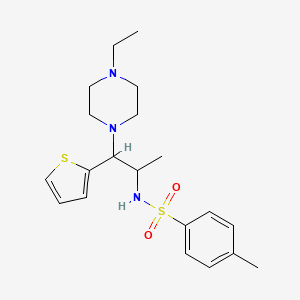

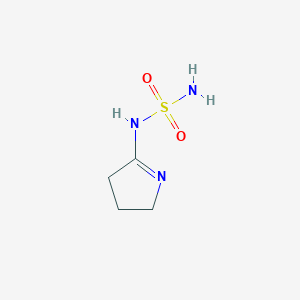
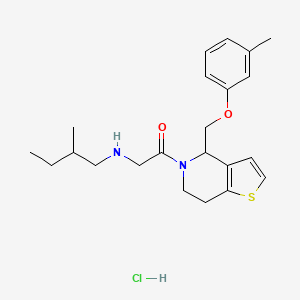

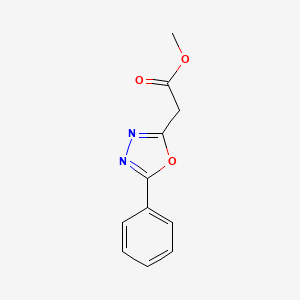
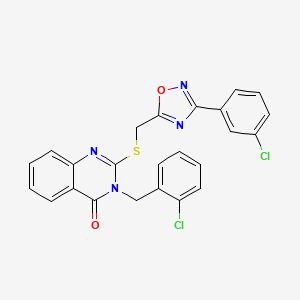
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)
![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)
